Cas no 155452-87-2 ((R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE)

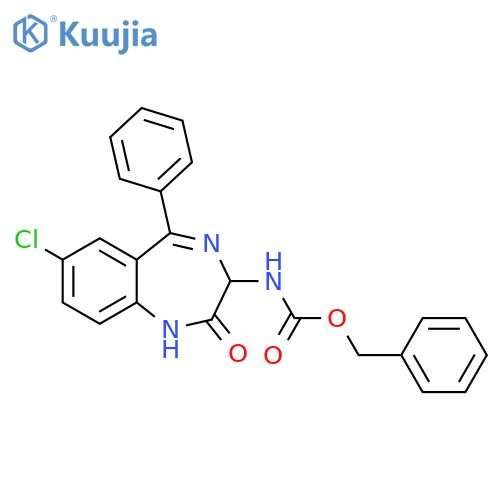

155452-87-2 structure

商品名:(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE

CAS番号:155452-87-2

MF:C23H18ClN3O3

メガワット:419.860324382782

MDL:MFCD29924888

CID:1330140

(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-,phenylmethyl ester

- (R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE

- RARECHEM EM WB 0239

- Z-(R,S)-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE

- Z-(R,S)-3-amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine≥ 98% (HPLC)

- Carbamic acid, N-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-, phenylmethyl ester

- Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate

-

- MDL: MFCD29924888

- インチ: 1S/C23H18ClN3O3/c24-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(22(28)25-19)27-23(29)30-14-15-7-3-1-4-8-15/h1-13,21H,14H2,(H,25,28)(H,27,29)

- InChIKey: JZQHSKKXGOVQPA-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC1N=C(C2=CC=CC=C2)C2=CC(Cl)=CC=C2NC1=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 6

(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB312633-1 g |

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, 95%; . |

155452-87-2 | 95% | 1 g |

€604.10 | 2023-07-19 | |

| Key Organics Ltd | GS-5977-0.5G |

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |

155452-87-2 | >95% | 0.5g |

£275.00 | 2023-09-07 | |

| abcr | AB312633-250mg |

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, 95%; . |

155452-87-2 | 95% | 250mg |

€245.90 | 2025-02-16 | |

| abcr | AB312633-1g |

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, 95%; . |

155452-87-2 | 95% | 1g |

€604.10 | 2025-02-16 | |

| AN HUI ZE SHENG Technology Co., Ltd. | D010338-1g |

Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate |

155452-87-2 | 97% | 1g |

¥2532.00 | 2023-09-15 | |

| 1PlusChem | 1P00AESL-100mg |

(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE |

155452-87-2 | ≥ 98% (HPLC) | 100mg |

$116.00 | 2024-06-20 | |

| Ambeed | A570910-1g |

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |

155452-87-2 | 95% | 1g |

$461.0 | 2024-04-23 | |

| A2B Chem LLC | AE84933-250mg |

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |

155452-87-2 | ≥ 98% (HPLC) | 250mg |

$140.00 | 2024-04-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A595745-100mg |

Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate |

155452-87-2 | 100mg |

¥960.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | A595745-50mg |

Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate |

155452-87-2 | 50mg |

¥600.00 | 2023-09-15 |

(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

155452-87-2 ((R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 152840-81-8(Valine-1-13C (9CI))

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:155452-87-2)(R,S)-Z-3-AMINO-7-CHLORO-2-OXO-5-PHENYL-1,4-BENZODIAZEPINE

清らかである:99%

はかる:1g

価格 ($):358.0